N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the carboxamide group and the aromatic substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the pyrrolidine moiety with the oxazole derivative under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell membrane receptors, triggering a cascade of intracellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with different positions of the ethyl and methyl groups.
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-2-pyrrolidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-3-19-8-12-20(13-9-19)23(28-14-4-5-15-28)17-26-25(29)22-16-24(30-27-22)21-10-6-18(2)7-11-21/h6-13,16,23H,3-5,14-15,17H2,1-2H3,(H,26,29) |
InChI Key |
HJDIXKRYYQZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C)N4CCCC4 |
Origin of Product |
United States |
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